

# Sonochemical Synthesis of Platinum Nanoparticles on Carbon Nanotubes: Application Notes and Protocols

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This document provides detailed application notes and experimental protocols for the synthesis of platinum nanoparticles supported on carbon nanotubes (Pt/CNT) using a sonochemical approach. This method offers a facile and effective route to produce highly dispersed catalytic nanoparticles with controllable size, which are crucial for a wide range of applications including electrocatalysis, sensing, and drug delivery.

### Introduction

The decoration of carbon nanotubes (CNTs) with platinum nanoparticles has garnered significant interest due to the synergistic properties of the resulting nanocomposite. CNTs provide a high-surface-area, conductive, and chemically stable support, while platinum nanoparticles are renowned for their catalytic activity. The sonochemical synthesis method utilizes high-intensity ultrasound to create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the chemical reduction of platinum precursors and their deposition onto the CNT surface. This technique allows for the synthesis of well-dispersed nanoparticles with a narrow size distribution, often without the need for harsh reducing agents.

# **Applications**



Pt/CNT nanocomposites synthesized via sonochemistry have demonstrated significant potential in several fields:

- Electrocatalysis: These materials are highly effective catalysts for various electrochemical reactions. They are extensively studied for their application in fuel cells, particularly for the methanol oxidation reaction (MOR) and the oxygen reduction reaction (ORR). The high dispersion and small size of the Pt nanoparticles on the conductive CNT support lead to a large electrochemical active surface area (ECSA) and enhanced catalytic activity.
- Hydrogen Evolution Reaction (HER): Pt/CNT nanocomposites are efficient electrocatalysts for the production of hydrogen gas from water splitting.
- Sensing: The unique electronic and catalytic properties of Pt/CNT make them excellent candidates for the development of sensitive and selective electrochemical sensors.
- Drug Delivery and Cancer Therapy: Functionalized Pt/CNT can be used as nanocarriers for targeted drug delivery. The platinum nanoparticles can also act as radiosensitizers, enhancing the efficacy of radiation therapy in cancer treatment.

# **Experimental Protocols**

This section details the step-by-step procedures for the functionalization of carbon nanotubes and the subsequent sonochemical synthesis of platinum nanoparticles.

## **Safety Precautions**

Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

- Hexachloroplatinic acid (H<sub>2</sub>PtCl<sub>6</sub>): Corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
- Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care. Always add acid to water, never the other way around.



- Carbon Nanotubes (CNTs): Inhalation of CNT dust can be harmful to the respiratory system. Handle in a way that minimizes aerosol formation.
- Sonication: High-intensity ultrasound can cause hearing damage. Use appropriate hearing protection or an acoustic enclosure for the sonicator.

# Protocol 1: Functionalization of Carbon Nanotubes (Acid Treatment)

This protocol describes the acid treatment of multi-walled carbon nanotubes (MWCNTs) to introduce carboxylic acid functional groups on their surface. These functional groups act as anchoring sites for the platinum nanoparticles, promoting uniform deposition.

#### Materials:

- Multi-walled carbon nanotubes (MWCNTs)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>, 98%)
- Concentrated nitric acid (HNO<sub>3</sub>, 65%)
- Deionized (DI) water
- Polytetrafluoroethylene (PTFE) filter membrane (0.22 μm pore size)

#### Equipment:

- · Round-bottom flask
- Reflux condenser
- · Heating mantle with magnetic stirrer
- Ultrasonic bath
- Filtration apparatus
- Oven



#### Procedure:

- Add a 3:1 (v/v) mixture of concentrated H<sub>2</sub>SO<sub>4</sub> and HNO<sub>3</sub> to a round-bottom flask.
- Disperse the pristine MWCNTs in the acid mixture (e.g., 1 g of MWCNTs in 40 mL of acid mixture).
- Place the flask in a heating mantle and connect it to a reflux condenser.
- Heat the mixture to 55-70°C while stirring for 2-4 hours. The duration can be varied to control the degree of functionalization.
- After heating, allow the mixture to cool down to room temperature.
- Dilute the mixture by carefully adding it to a large volume of DI water. Caution: This process is highly exothermic.
- Filter the diluted suspension through a PTFE filter membrane using a vacuum filtration setup.
- Wash the filtered CNTs repeatedly with DI water until the pH of the filtrate becomes neutral (pH ~7).
- Dry the functionalized CNTs (f-CNTs) in an oven at 80-100°C overnight.

# Protocol 2: Sonochemical Synthesis of Platinum on Functionalized CNTs

This protocol details the deposition of platinum nanoparticles on the surface of the functionalized CNTs using an ultrasonic probe.

#### Materials:

- Functionalized CNTs (f-CNTs) from Protocol 1
- Hexachloroplatinic acid hexahydrate (H<sub>2</sub>PtCl<sub>6</sub>·6H<sub>2</sub>O)
- Ethylene glycol (or other suitable solvent like isopropyl alcohol)



- Deionized (DI) water
- Sodium hydroxide (NaOH) solution (1 M)

#### Equipment:

- High-intensity ultrasonic probe (sonicator)
- Beaker or reaction vessel
- Magnetic stirrer
- pH meter
- Centrifuge
- Oven

#### Procedure:

- Disperse a specific amount of f-CNTs (e.g., 50 mg) in a solvent such as ethylene glycol or a water/isopropyl alcohol mixture (e.g., 100 mL) in a beaker.
- Sonicate the suspension for 30-60 minutes using an ultrasonic bath to ensure a homogeneous dispersion.
- While stirring, add an aqueous solution of H<sub>2</sub>PtCl<sub>6</sub>·6H<sub>2</sub>O to the f-CNT suspension. The amount of precursor will determine the final platinum loading on the CNTs.
- Adjust the pH of the suspension to a desired value (e.g., pH 9-11) by dropwise addition of NaOH solution. A higher pH can facilitate the reduction of the platinum precursor.
- Immerse the tip of the high-intensity ultrasonic probe into the suspension.
- Apply ultrasound for a specified duration (e.g., 1-3 hours). The sonication power and time are
  critical parameters that influence the size and distribution of the Pt nanoparticles. The
  reaction vessel should be kept in a cooling bath (e.g., ice bath) to prevent excessive heating.



- After sonication, the resulting Pt/CNT nanocomposite will be a black precipitate.
- Separate the Pt/CNT product by centrifugation.
- Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final Pt/CNT nanocomposite in a vacuum oven at 60-80°C.

# **Characterization of Pt/CNT Nanocomposites**

The synthesized Pt/CNT materials should be thoroughly characterized to evaluate their morphology, structure, and electrochemical properties.

- Transmission Electron Microscopy (TEM): To visualize the size, shape, and distribution of the Pt nanoparticles on the CNT surface.
- X-ray Diffraction (XRD): To determine the crystalline structure of the Pt nanoparticles and to estimate the average crystallite size using the Scherrer equation.
- X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and the oxidation state of platinum.
- Thermogravimetric Analysis (TGA): To determine the actual platinum loading on the CNTs.
- Electrochemical Characterization:
  - Cyclic Voltammetry (CV): To determine the Electrochemical Active Surface Area (ECSA) by measuring the charge associated with the adsorption/desorption of hydrogen on the platinum surface.
  - Linear Sweep Voltammetry (LSV): To evaluate the catalytic activity of the Pt/CNT composite for specific reactions like the methanol oxidation reaction or the oxygen reduction reaction.

# **Quantitative Data Summary**



The following tables summarize typical quantitative data obtained from the sonochemical synthesis of Pt on CNTs from various studies.

Table 1: Influence of Sonication Parameters on Pt Nanoparticle Size

Sonication Frequency (kHz)	Sonication Power (W)	Sonication Time (h)	Solvent	Average Pt Nanoparticl e Size (nm)	Reference
20	Not Specified	1	Isopropyl Alcohol	~5	[1]
40	150	3	Ethylene Glycol	2.5 - 3.5	[2]
20	500	1	Water/Ethano I	2.2 ± 0.5	[3]
408	Not Specified	1	Water/Ethano I	2.3 ± 0.4	[3]

Table 2: Electrochemical Performance of Sonochemically Synthesized Pt/CNT Catalysts

Pt Loading (wt%)	Average Pt Size (nm)	ECSA (m²/g_Pt)	Mass Activity (mA/mg_Pt) for MOR	Reference
20	3.1	45.2	250	[4]
10	2.3	94	Not Specified for MOR	[5]
8	1.9	133.2	1236.0 (for Pt- Ru/c-MWNT)	[5]

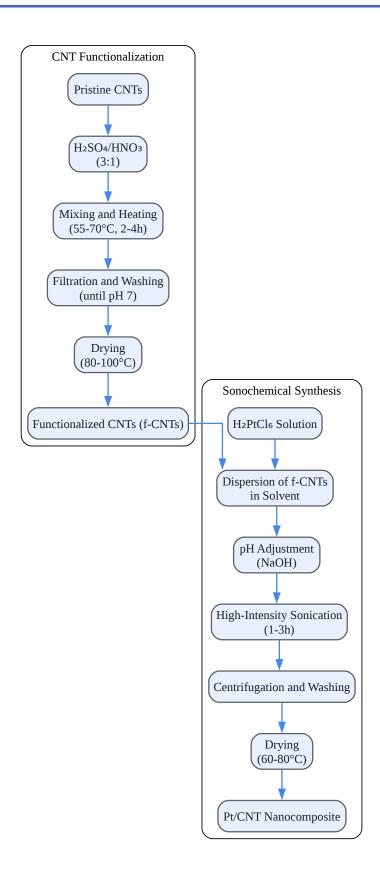
# **Troubleshooting**



Problem	Possible Cause(s)	Suggested Solution(s)
No or poor deposition of Pt nanoparticles	- Insufficient functionalization of CNTs Incorrect pH of the reaction mixture Inadequate sonication power or time.	- Ensure proper acid treatment and washing of CNTs to introduce sufficient functional groups Optimize the pH of the solution (typically alkaline) to facilitate Pt precursor reduction Increase sonication power and/or duration.
Agglomeration of Pt nanoparticles	- High concentration of Pt precursor Inadequate dispersion of CNTs Insufficient sonication energy.	- Reduce the concentration of the platinum precursor Improve the initial dispersion of CNTs in the solvent using an ultrasonic bath before adding the precursor Increase sonication power or use a surfactant/stabilizer.
Wide particle size distribution	- Non-uniform reaction conditions Inconsistent sonication power output.	- Ensure homogeneous mixing of the reaction solution Use a cooling bath to maintain a constant temperature during sonication Calibrate and monitor the sonicator's power output.
Contamination from sonicator probe	- Erosion of the sonicator tip at low frequencies.	- Use higher frequency ultrasound (e.g., > 200 kHz) which is less prone to causing probe erosion.[3]- Use an inert gas atmosphere during sonication.

# **Visualizations**

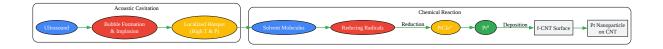




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Caption: Experimental workflow for the sonochemical synthesis of Pt on CNTs.





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Caption: Mechanism of sonochemical synthesis of Pt nanoparticles on CNTs.

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